molecular formula C16H21N5O4 B2825724 Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate CAS No. 1396708-75-0

Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B2825724
CAS No.: 1396708-75-0
M. Wt: 347.375
InChI Key: HEIFPGBRWQXGOW-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and two distinct acyl moieties: a pyrazine-2-carbonyl group linked via an azetidine ring. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-2-25-16(24)20-7-5-19(6-8-20)14(22)12-10-21(11-12)15(23)13-9-17-3-4-18-13/h3-4,9,12H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIFPGBRWQXGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine and azetidine rings, followed by the incorporation of the pyrazine moiety. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Source
Ester Hydrolysis Aqueous NaOH (saponification)Carboxylic acid derivative (4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylic acid)
Amide Hydrolysis Concentrated HCl (reflux)Pyrazine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives
  • Mechanistic Insight :

    • The ethyl ester undergoes base-catalyzed hydrolysis to form a carboxylate salt, which can be acidified to yield the free acid .

    • Amide bonds in the azetidine and pyrazine moieties are hydrolyzed under strong acidic conditions, cleaving the molecule into smaller fragments .

Substitution Reactions

The piperazine and azetidine nitrogen atoms participate in nucleophilic substitutions:

Reaction Type Reagents Products Source
N-Alkylation Alkyl halides (e.g., CH₃I)Quaternary ammonium derivatives at piperazine or azetidine nitrogens ,
N-Acylation Acid chlorides (e.g., AcCl)Acylated piperazine/azetidine derivatives
Aromatic Substitution Electrophiles (e.g., HNO₃/H₂SO₄)Nitro-substituted pyrazine derivatives (position-dependent reactivity),
  • Key Observations :

    • The secondary amines in piperazine readily undergo alkylation or acylation, modifying the compound’s polarity and bioactivity .

    • Pyrazine’s electron-deficient ring directs electrophilic substitution to specific positions, though steric hindrance from the carbonyl group limits reactivity.

Reduction Reactions

Selective reduction of carbonyl groups and heterocycles is achievable:

Reaction Type Reagents Products Source
Carbonyl Reduction LiAlH₄Alcohol derivatives (e.g., reduced azetidine-3-methanol)
Pyrazine Reduction H₂/Pd-CPartially saturated pyrazine (e.g., dihydropyrazine)
  • Notes :

    • LiAlH₄ reduces the amide and ester carbonyls to alcohols, though over-reduction may degrade the heterocycles.

    • Catalytic hydrogenation of pyrazine is challenging due to aromatic stability but can yield dihydro intermediates under high pressure .

Oxidation Reactions

Oxidation targets the heterocyclic rings and side chains:

Reaction Type Reagents Products Source
Pyrazine Oxidation KMnO₄ (acidic)Pyrazine N-oxide derivatives
Azetidine Oxidation mCPBAAzetidine epoxidation (if unsaturated bonds present)
  • Limitations :

    • Pyrazine oxidation typically requires strong oxidizing agents and may lead to over-oxidation.

    • Azetidine’s strained ring may undergo ring-opening rather than oxidation unless stabilized .

Ring-Opening and Rearrangement

The azetidine ring’s strain drives unique reactivity:

Reaction Type Conditions Products Source
Azetidine Ring-Opening H₂O/H⁺ (acidic hydrolysis)Linear amine-carboxylic acid derivatives
Piperazine Ring Modification Heat or lightDegradation products (e.g., ethylene diamine derivatives)
  • Mechanism :

    • Acid-catalyzed azetidine ring-opening yields γ-amino acids.

    • Piperazine thermal degradation is less common but observed under extreme conditions .

Cross-Coupling Reactions

The pyrazine ring participates in metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Products Source
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidsBiaryl-functionalized pyrazine derivatives
  • Scope :

    • Coupling occurs at the pyrazine C-5 position if the C-2 carbonyl is deactivated.

Stability Considerations

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases due to ester/amide hydrolysis .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethylene .

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological macromolecules, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The compound’s uniqueness lies in its pyrazine-azetidine-piperazine architecture. Below, we compare its structural and functional attributes with related piperazine derivatives.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Selected Piperazine Derivatives
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Features Biological Activity (Inferred)
Target Compound: Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate Pyrazine-2-carbonyl, azetidine-3-carbonyl, ethyl carboxylate C₁₆H₂₀N₆O₅* 376.38 Rigid azetidine and aromatic pyrazine; potential for dual hydrogen bonding Likely enzyme inhibition (e.g., kinases, proteases)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenylpiperazine, ethyl carboxylate C₂₀H₂₉N₃O₃ 359.47 Lipophilic aromatic group; potential CNS activity Serotonin/dopamine receptor modulation
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate 3-Nitro-2-pyridinyl, ethyl carboxylate C₁₂H₁₆N₄O₄ 280.28 Electron-withdrawing nitro group; may enhance reactivity Antibacterial or antiparasitic applications
Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate 3-Chloropropanoyl, ethyl carboxylate C₁₀H₁₇ClN₂O₃ 260.71 Electrophilic chloro group; amenable to nucleophilic substitution Prodrug or intermediate in synthesis
Ethyl 4-[3,4-dioxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)cyclobut-1-en-1-yl]piperazine-1-carboxylate Cyclobutenedione, tetrahydropyridine, ethyl carboxylate C₂₄H₂₆N₄O₅ 450.49 Conjugated diketone system; potential photophysical properties Fluorescent tracer or imaging agent
Ethyl 4-[3-(1H-indol-3-yl)propyl]piperazine-1-carboxylate Indole-propyl, ethyl carboxylate C₁₈H₂₄N₄O₂ 340.41 Hydrophobic indole moiety; serotonin-like structure 5-HT receptor modulation

*Calculated based on analogous compounds.

Key Comparative Insights

Azetidine vs. In contrast, compounds like ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate rely on planar aromatic systems for π-π stacking interactions.

Electron-Deficient vs. Electron-Rich Substituents :

  • The pyrazine-2-carbonyl group in the target compound is electron-deficient, favoring interactions with basic residues in enzymes. Conversely, methoxyphenyl () or indole () substituents provide electron-rich regions for hydrophobic or cation-π interactions.

Biological Activity :

  • Compounds with arylpiperazine motifs (e.g., ) exhibit serotonin receptor antagonism, as demonstrated by p-MPPI and p-MPPF in . The target compound’s pyrazine moiety may shift activity toward kinase or protease inhibition, akin to carbazole-based DNMT1 inhibitors ().

Synthetic Flexibility :

  • Derivatives with chloro () or nitro () groups serve as intermediates for further functionalization. The target compound’s azetidine-piperazine scaffold could enable modular synthesis of analogs via acyl substitution.

Physicochemical Properties

  • Solubility : The pyrazine and azetidine groups may enhance water solubility compared to purely aromatic analogs (e.g., ).
  • LogP : Estimated LogP ~1.5 (lower than methoxyphenyl derivatives , LogP ~2.8), suggesting improved bioavailability.

Biological Activity

Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and findings from recent studies.

Chemical Structure and Synthesis

This compound is characterized by its unique heterocyclic structure, which includes a piperazine ring, an azetidine moiety, and a pyrazine carbonyl group. The synthesis typically involves multi-step reactions that integrate these components, often starting from readily available precursors.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazine and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against Mycobacterium tuberculosis and shown to possess notable activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A≤ 2Mycobacterium tuberculosis
Compound B0.728Mycobacterium tuberculosis
This compoundTBDTBD

The exact Minimum Inhibitory Concentration (MIC) for this compound has yet to be established but is anticipated to be comparable to those of related compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its ability to inhibit specific cancer cell lines. Pyrazine derivatives have shown promise in targeting various pathways involved in tumor growth.

Table 2: Anticancer Activity of Pyrazine Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound C0.005Non-small cell lung cancer
This compoundTBDTBD

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the pyrazine ring is believed to enhance binding affinity to these targets, potentially leading to inhibition of their activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds. For instance, a study on substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, suggesting that modifications to the piperazine core can lead to enhanced biological properties .

Q & A

Q. What are the established synthetic routes for Ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyrazine-2-carboxylic acid to azetidine-3-carboxylic acid, followed by piperazine-1-carboxylate esterification. Key steps include:

  • Acylation : Pyrazine-2-carbonyl chloride reacts with azetidine-3-carboxylic acid under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the azetidine intermediate.
  • Activation and Coupling : The azetidine intermediate is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to piperazine-1-carboxylate.
  • Esterification : Ethyl chloroformate or ethyl carbonates are used to introduce the ethyl ester group.
    Purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed?

Answer: Structural validation employs:

  • X-ray Crystallography : Resolves 3D conformation, confirming azetidine-piperazine connectivity and torsion angles. SHELX software is often used for refinement .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ 165–175 ppm). 2D techniques (COSY, HSQC) validate connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 404.1582) .

Q. What analytical techniques assess the compound’s purity?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile:water gradients) quantify purity (>98%) and detect impurities (e.g., unreacted intermediates) .
  • TLC : Monitors reaction progress using silica gel plates (hexane:ethyl acetate = 1:2, Rf_f ~0.3–0.5) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Answer: Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance acyl transfer efficiency.
  • Catalysis : Zn(OTf)3_3 or CuSO4_4/sodium ascorbate accelerates azide-alkyne cycloadditions in multi-step syntheses .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during acylation.
  • Purification : Gradient elution in flash chromatography reduces byproduct carryover .

Q. What strategies are used to analyze binding affinities with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_\text{on}/koff_\text{off}) to enzymes like PARP or Plk1, with reported KD_\text{D} values in nM ranges .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses in silico, guided by X-ray crystallographic data of homologous targets .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Comparative Assays : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Purity Verification : Re-test compounds with HPLC/MS to rule out degradation products .
  • In Silico Validation : Use molecular dynamics simulations to assess conformational stability under assay conditions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5), solubility (LogS ≈ -4.5), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulates blood-brain barrier permeability and plasma protein binding (e.g., >90% albumin affinity) .

Q. How are structural analogs designed to improve target selectivity?

Answer:

  • Structure-Activity Relationship (SAR) : Modifications include:
    • Pyrazine Replacement : Substituting with triazolo-pyrimidine enhances DNA intercalation .
    • Azetidine Ring Expansion : Replacing azetidine with pyrrolidine alters steric hindrance, improving enzyme fit .
  • In Vitro Screening : Test analogs against panels of related enzymes (e.g., PARP1 vs. PARP2) to assess selectivity .

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